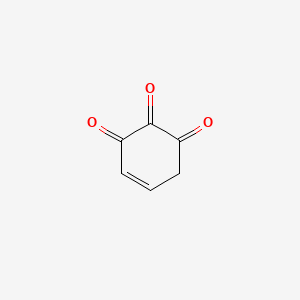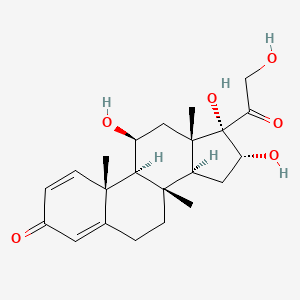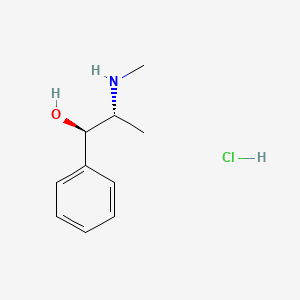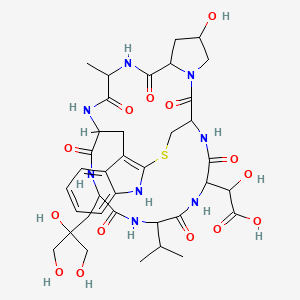![molecular formula C13H22Cl2N2O3 B13414405 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate](/img/structure/B13414405.png)
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate is a chemical compound with the molecular formula C13H20Cl2N2O2. It is commonly used in organic synthesis and has applications in various scientific fields. This compound is known for its role as an intermediate in the synthesis of pharmaceuticals, particularly in the production of imatinib, a drug used to treat certain types of cancer .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate typically involves the condensation of 4-bromomethyl benzoic acid with N-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like n-butanol, and the product is obtained through subsequent purification steps .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of efficient reaction conditions and purification techniques ensures high yield and purity of the final product. The process may involve the use of automated reactors and advanced separation methods to achieve the desired quality .
化学反应分析
Types of Reactions
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used to hydrolyze the compound.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used in the reaction.
Hydrolysis: The primary product is the corresponding benzoic acid derivative.
科学研究应用
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
作用机制
The mechanism of action of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate involves its interaction with specific molecular targets. In the case of its use in the synthesis of imatinib, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug. Imatinib works by inhibiting the BCR-ABL tyrosine kinase, a protein that promotes the growth of cancer cells .
相似化合物的比较
Similar Compounds
- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid
- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid hemihydrate
Uniqueness
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate is unique due to its specific chemical structure and its role as an intermediate in the synthesis of imatinib. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound in research and industry .
属性
分子式 |
C13H22Cl2N2O3 |
|---|---|
分子量 |
325.2 g/mol |
IUPAC 名称 |
4-[(4-methylpiperazin-1-yl)methyl]benzoic acid;hydrate;dihydrochloride |
InChI |
InChI=1S/C13H18N2O2.2ClH.H2O/c1-14-6-8-15(9-7-14)10-11-2-4-12(5-3-11)13(16)17;;;/h2-5H,6-10H2,1H3,(H,16,17);2*1H;1H2 |
InChI 键 |
XMWFNFPYOSDROW-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol](/img/structure/B13414354.png)

![Ethyl (2Z)-2-chloro-2-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]hydrazin-1-ylidene}acetate](/img/structure/B13414357.png)

![2,2,2-Trifluoro-1-(9-oxa-3-azabicyclo[4.2.1]non-7-en-3-yl)ethanone](/img/structure/B13414373.png)



